molecular formula C19H29NO4 B14513567 Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate CAS No. 62672-14-4

Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate

Cat. No.: B14513567
CAS No.: 62672-14-4
M. Wt: 335.4 g/mol
InChI Key: OLSWKIHWEDKBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Heptanoate Chain: The heptanoate chain is introduced through esterification reactions, often using heptanoic acid and methanol in the presence of a catalyst.

    Introduction of the Octenyl Group: The octenyl group is typically introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate: Similar structure but contains a thiazole ring instead of an oxazole ring.

    Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: Contains a cyclopentene ring instead of an oxazole ring.

Uniqueness

Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62672-14-4

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 7-[5-(3-oxooct-1-enyl)-1,3-oxazol-4-yl]heptanoate

InChI

InChI=1S/C19H29NO4/c1-3-4-7-10-16(21)13-14-18-17(20-15-24-18)11-8-5-6-9-12-19(22)23-2/h13-15H,3-12H2,1-2H3

InChI Key

OLSWKIHWEDKBGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.